sec-Butyl4-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sec-Butyl 4-oxopentanoate is an organic compound with the molecular formula C9H16O3. It is a colorless to straw-yellow liquid with a sweet, slightly pungent caramel-like aroma. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sec-Butyl 4-oxopentanoate can be synthesized through various methods. One common synthetic route involves the esterification of 4-oxopentanoic acid with sec-butanol in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of sec-Butyl 4-oxopentanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Large-scale production may also involve the use of automated systems to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sec-Butyl 4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert sec-Butyl 4-oxopentanoate to alcohols or other reduced forms.
Substitution: The ester group in sec-Butyl 4-oxopentanoate can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
Sec-Butyl 4-oxopentanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in biochemical studies to investigate enzyme-catalyzed reactions.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of sec-Butyl 4-oxopentanoate involves its interaction with specific molecular targets and pathways. In biochemical reactions, it may act as a substrate for enzymes, leading to the formation of various products. The ester group in sec-Butyl 4-oxopentanoate can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical processes .
Comparison with Similar Compounds
Sec-Butyl 4-oxopentanoate can be compared with other similar compounds, such as:
Butyl 4-oxopentanoate: Similar structure but with a different alkyl group.
Methyl 4-oxopentanoate: Contains a methyl group instead of a sec-butyl group.
Ethyl 4-oxopentanoate: Contains an ethyl group instead of a sec-butyl group.
The uniqueness of sec-Butyl 4-oxopentanoate lies in its specific alkyl group, which can influence its reactivity and applications in various chemical reactions .
Properties
Molecular Formula |
C9H16O3 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
butan-2-yl 4-oxopentanoate |
InChI |
InChI=1S/C9H16O3/c1-4-8(3)12-9(11)6-5-7(2)10/h8H,4-6H2,1-3H3 |
InChI Key |
MHYPMBBMAIFKRD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.